molecular formula C14H19N7O2S B5573241 4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5573241
M. Wt: 349.41 g/mol
InChI Key: ZJVFAVULWDRPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N7O2S and its molecular weight is 349.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13209405 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molluscicidal Properties

The compound 4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their molluscicidal properties. These compounds have shown activity against intermediate hosts of schistosomiasis, such as B. alexandrina snails, indicating their potential in controlling schistosomiasis transmission (El-Bayouki & Basyouni, 1988).

Anti-Inflammatory and Analgesic Agents

Recent studies have synthesized novel derivatives of this compound for potential use as anti-inflammatory and analgesic agents. These derivatives have been shown to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and exhibit analgesic and anti-inflammatory activities, suggesting their usefulness in medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Synthesis and evaluation of the compound and its variants have been directed towards antimicrobial applications. Studies have shown that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for use in treating infections (Ravindra, Vagdevi, & Vaidya, 2008).

Cancer Research

In the field of cancer research, derivatives of this compound have been synthesized and assessed for their potential as anticancer agents. These studies explore the compound's inhibitory effects on various cancer cell lines, indicating its possible application in cancer therapeutics (Rahmouni et al., 2016).

Parkinson's Disease Research

The compound has been investigated for its use in imaging LRRK2 enzyme in Parkinson's disease. Derivatives have been synthesized for potential use as PET agents, which could aid in the diagnosis and study of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Cerebral Protective Agents

There is research into the use of this compound as a cerebral protective agent. Studies have examined its anti-anoxic activity, suggesting its potential in treatments for conditions related to decreased oxygen in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Properties

IUPAC Name

4-methyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2S/c1-10-13(24-20-19-10)14(22)16-3-2-15-11-8-12(18-9-17-11)21-4-6-23-7-5-21/h8-9H,2-7H2,1H3,(H,16,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFAVULWDRPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.